molecular formula C15H22O B12374542 (-)-10-Epi-alpha-cyperone

(-)-10-Epi-alpha-cyperone

Cat. No.: B12374542
M. Wt: 218.33 g/mol
InChI Key: KUFXJZXMWHNCEH-IUODEOHRSA-N
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Description

(-)-10-epi- is a chiral compound with significant importance in various scientific fields. Its unique stereochemistry and molecular structure make it a subject of interest in organic chemistry, medicinal chemistry, and pharmacology. The compound’s specific configuration often leads to distinct biological activities and chemical reactivity compared to its enantiomers and other related compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (-)-10-epi- typically involves stereoselective reactions to ensure the correct chiral configuration. Common synthetic routes include:

    Asymmetric Synthesis: Utilizing chiral catalysts or chiral auxiliaries to induce the desired stereochemistry.

    Enantioselective Reduction: Employing specific reducing agents that favor the formation of the (-)-10-epi- isomer.

    Chiral Pool Synthesis: Starting from naturally occurring chiral molecules and modifying them through a series of chemical reactions.

Industrial Production Methods

In an industrial setting, the production of (-)-10-epi- often involves:

    Large-Scale Asymmetric Catalysis: Using robust and efficient chiral catalysts to produce the compound in high yield and purity.

    Biocatalysis: Utilizing enzymes to achieve the desired stereochemistry, which can be more environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

(-)-10-epi- undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction to alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, often facilitated by reagents like halogens or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizers.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens, organometallic reagents, and acids or bases to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(-)-10-epi- has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (-)-10-epi- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions often lead to changes in the activity of the target molecules, resulting in the compound’s observed biological effects. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (+)-10-epi-: The enantiomer of (-)-10-epi-, which may have different biological activities and chemical properties.

    10-epi-: The racemic mixture containing both enantiomers.

Uniqueness

(-)-10-epi- is unique due to its specific stereochemistry, which can lead to distinct interactions with biological targets and different reactivity in chemical reactions compared to its enantiomers and racemic mixtures. This uniqueness makes it a valuable compound in various fields of research and industry.

Biological Activity

(-)-10-Epi-alpha-cyperone is a naturally occurring sesquiterpenoid compound primarily derived from plants in the Cyperaceae family, particularly Cyperus rotundus. This compound has garnered significant interest due to its diverse biological activities, including antimicrobial, anti-inflammatory, antioxidant, and cytotoxic properties. This article provides a detailed overview of the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H22O, characterized by a bicyclic structure typical of many sesquiterpenes. Its unique stereochemistry contributes to its distinct biological activities compared to other related compounds.

PropertyDetails
Molecular FormulaC15H22O
Structural FeaturesBicyclic framework
Major SourcesCyperus rotundus

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. It has been shown to be particularly effective against Gram-positive bacteria, with studies suggesting its potential as a natural preservative in food and cosmetic products .

Anti-inflammatory Effects

The compound demonstrates notable anti-inflammatory effects. In vitro studies have indicated that this compound can inhibit the production of pro-inflammatory cytokines, making it a candidate for therapeutic applications in treating inflammatory diseases.

Antioxidant Activity

This compound has also been studied for its antioxidant properties. It exhibits strong radical scavenging activity, which helps protect cells from oxidative stress. This activity is crucial for preventing various chronic diseases linked to oxidative damage .

Cytotoxic Effects

In studies involving cancer cell lines, this compound has shown cytotoxic effects, particularly against human neuroblastoma cells (SH-SY5Y). The cytotoxicity was found to be dose-dependent, with higher concentrations leading to increased cell death .

The mechanism of action for this compound involves its interaction with specific biological macromolecules such as enzymes and receptors. These interactions can lead to alterations in cellular signaling pathways, contributing to its observed biological effects .

Case Studies

  • Antibacterial Activity Study : A study evaluated the antibacterial effects of essential oils from Cyperus rotundus, which contain significant amounts of this compound. Results showed that the essential oil exhibited stronger antibacterial activity against Gram-positive bacteria compared to Gram-negative bacteria, indicating potential applications in food safety .
  • Anti-inflammatory Research : In a controlled experiment, this compound was administered to mice with induced inflammation. The results demonstrated a marked reduction in inflammatory markers compared to control groups, suggesting its efficacy as an anti-inflammatory agent.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar sesquiterpenoids:

Compound NameStructural FeaturesUnique Properties
Alpha-CyperoneSimilar bicyclic structureStrong insecticidal properties
Beta-CaryophylleneSesquiterpene backboneExhibits anti-inflammatory and analgesic effects
Germacrene DBicyclic structureRole in plant defense mechanisms

The distinct stereochemistry of this compound leads to different interactions with biological targets compared to its analogs.

Properties

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

(4aR,7R)-1,4a-dimethyl-7-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one

InChI

InChI=1S/C15H22O/c1-10(2)12-5-7-15(4)8-6-14(16)11(3)13(15)9-12/h12H,1,5-9H2,2-4H3/t12-,15-/m1/s1

InChI Key

KUFXJZXMWHNCEH-IUODEOHRSA-N

Isomeric SMILES

CC1=C2C[C@@H](CC[C@@]2(CCC1=O)C)C(=C)C

Canonical SMILES

CC1=C2CC(CCC2(CCC1=O)C)C(=C)C

Origin of Product

United States

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